molecular formula C22H18BrN B5003088 4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

Cat. No. B5003088
M. Wt: 376.3 g/mol
InChI Key: YWQSTBRRGMJSAA-UHFFFAOYSA-N
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Description

“4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline” is an atypical agonist of α7-nAChR . It binds to the receptor in an intrasubunit cavity and activates the channel via a mechanism that is distinct from conventional agonists .


Synthesis Analysis

The synthesis of this compound involves the use of cyclopentadiene, 4–bromobenzaldehyde, 4-aminosulfonamide, and indium trichloride in acetonitrile . The process is expedited using microwave-assisted synthesis .


Molecular Structure Analysis

The empirical formula of this compound is C18H17BrN2O2S . The molecular weight is 405.31 . The structure contains a bromophenyl group attached to a cyclopenta[c]quinoline core .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at -20°C .

Mechanism of Action

This compound is an atypical agonist of α7-nAChR . It binds to the receptor in an intrasubunit cavity and activates the channel via a mechanism that is distinct from conventional agonists . Maximal activation of α7-nAChR by this compound is eight-fold greater than activation by a maximum dose of acetylcholine (Ach), and it can potentiate an EC10 concentration of Ach to invoke a response that is 540-fold higher than the maximal dose of Ach alone .

properties

IUPAC Name

12-(4-bromophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN/c23-16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)24-22/h1-6,8-13,18-19,22,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQSTBRRGMJSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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